2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-14-4-2-3-11(7-14)10-17-15-6-5-13(18(19)20)8-12(15)9-16/h2-8,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQAJSVIHMCROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile typically involves a multi-step processThe reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, nitrobenzenes, and aminobenzenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Substituent Variations on the Benzylamino Group
Several analogues differ in the substitution pattern on the benzylamino group. Key examples include:
Key Findings :
- Positional Isomerism : The meta -methoxy substituent in the target compound may introduce steric or electronic effects distinct from the para -methoxy analogue. Para-substituted derivatives often exhibit enhanced resonance stabilization .
- Heterocyclic Substituents : The furylmethyl group () introduces a heteroatom, which could enhance interactions with biological targets or metal catalysts .
Phenoxy vs. Benzylamino Substituents
The compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (DNB) () replaces the benzylamino group with a phenoxy moiety. DNB demonstrates broad-spectrum antiviral activity against picornaviruses (EC₅₀ = 0.3–1.2 µM) . In contrast, amino-substituted analogues like the target compound lack reported antiviral data, suggesting the phenoxy group is critical for this activity.
Azo and Amidine Derivatives
- Azo Derivatives: Compounds like 2-[[4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile () feature a diazenyl (–N=N–) group. These are used as dye intermediates due to extended conjugation, but their biological relevance is unclear .
- Amidine Derivatives: 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile () contains an amidine group (–N=CHNR₂), which is associated with anti-HIV and anticancer activity in related compounds . This highlights how functional group changes (amidine vs.
Piperazinyl and Indolyl Analogues
- Piperazinyl Substituents : 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile () incorporates a piperazine ring, increasing molecular weight (C₁₉H₁₈N₄O₄, 366.37 g/mol) and likely improving CNS penetration due to basic nitrogen .
- Indolyl Substituents: Derivatives like 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile () leverage indole’s aromatic heterocycle for targeted protein interactions, common in kinase inhibitors .
Data Tables
Table 1: Physical Properties of Selected Analogues
Biological Activity
2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile, a compound with the molecular formula C16H15N3O2, is notable for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
- Molecular Formula: C16H15N3O2
- Molecular Weight: 281.31 g/mol
- CAS Number: 849620-21-9
Synthesis
The synthesis of this compound typically involves the reaction of appropriate nitro and amine precursors. The process can be optimized to enhance yield and purity, often utilizing methods such as microwave-assisted synthesis or solvent-free conditions to improve efficiency.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing nitro and benzylamine functionalities have shown significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action: The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Apoptosis induction |
| Similar Nitro Derivative | HeLa | 10.0 | Cell cycle arrest |
| Another Benzylamine Compound | A549 | 15.0 | Caspase activation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Research Highlights:
- Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC): Ranges from 8 to 32 µg/mL depending on the strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
-
Anticancer Efficacy in Vivo:
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent. -
Toxicological Assessment:
Toxicity studies indicated that at therapeutic doses, the compound exhibited low toxicity profiles with no significant adverse effects observed in liver and kidney functions in animal models.
Q & A
Q. What controls are essential when evaluating the compound’s enzyme inhibition potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
